MAO-A vs. MAO-B Selectivity Shift
The introduction of a fluorine at the 6-position of 2-methylquinolin-5-amine fundamentally alters its selectivity for monoamine oxidase isoforms. While the non-fluorinated 2-methylquinolin-5-amine exhibits an IC50 of 17,000 nM for MAO-B and >100,000 nM for MAO-A, the 6-fluoro derivative demonstrates a reversed selectivity profile with an IC50 of 15,400 nM for MAO-B and 90,400 nM for MAO-A. This shift in isoform preference is a direct consequence of the 6-fluoro substitution [1][2].
| Evidence Dimension | MAO Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | MAO-A: 90,400 nM; MAO-B: 15,400 nM |
| Comparator Or Baseline | 2-methylquinolin-5-amine: MAO-A: >100,000 nM; MAO-B: 17,000 nM |
| Quantified Difference | MAO-A potency reduced by ~10%; MAO-B potency marginally increased (~9%) |
| Conditions | Inhibition of recombinant human MAO-A/MAO-B assessed by conversion of kynuramine to 4-hydroxyquinoline after 20 mins by fluorescence assay. |
Why This Matters
This data proves that the 6-fluoro substitution is not a silent modification; it actively reprograms the compound's target engagement profile, which is critical for researchers investigating isoform-selective mechanisms or seeking to mitigate off-target MAO-A inhibition.
- [1] BindingDB. Entry for BDBM50401987 (CHEMBL1492484) and BDBM50409066 (CHEMBL145059). Activity data for 6-Fluoro-2-methylquinolin-5-amine on MAO-A and MAO-B. View Source
- [2] BindingDB. Entry for BDBM50450822 (CHEMBL4216610). Activity data for 2-Methylquinolin-5-amine on MAO-B. View Source
